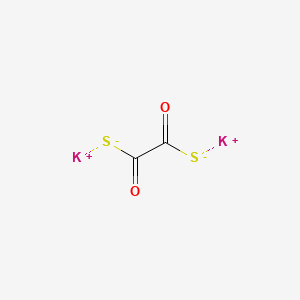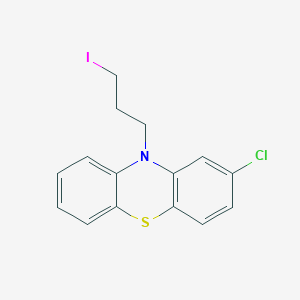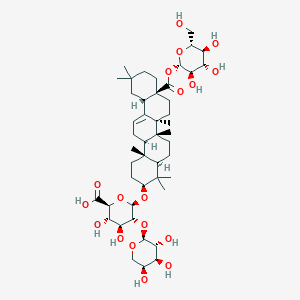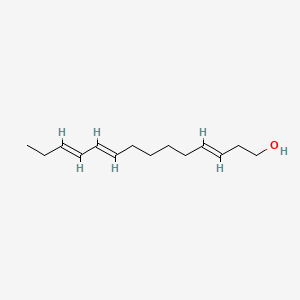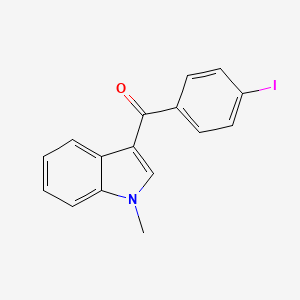
(4-Iodophenyl)-(1-methylindol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Iodophenyl)-(1-methylindol-3-yl)methanone is an organic compound that features a unique structure combining an iodinated phenyl group with a methylated indole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)-(1-methylindol-3-yl)methanone typically involves the condensation of 4-iodobenzaldehyde with 1-methylindole in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Palladium catalysts are often employed in coupling reactions, with bases such as potassium carbonate (K2CO3) to facilitate the process.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (4-Iodophenyl)-(1-methylindol-3-yl)methanone is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, especially in the context of enzyme inhibition and receptor binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to modulate biological pathways relevant to diseases such as cancer and neurological disorders.
Industry: In material science, the compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which (4-Iodophenyl)-(1-methylindol-3-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The iodine atom on the phenyl ring can also play a role in enhancing the compound’s binding affinity through halogen bonding interactions.
相似化合物的比较
- (4-Iodophenyl)(phenyl)methanone
- (4-Iodophenyl)(4-methylphenyl)methanone
- (2-Chloro-5-fluorophenyl)(4-iodophenyl)methanone
Comparison: Compared to its analogs, (4-Iodophenyl)-(1-methylindol-3-yl)methanone stands out due to the presence of the indole moiety, which imparts unique biological activity and chemical reactivity. The combination of the iodinated phenyl group and the indole structure makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack such multifunctional characteristics.
属性
分子式 |
C16H12INO |
|---|---|
分子量 |
361.18 g/mol |
IUPAC 名称 |
(4-iodophenyl)-(1-methylindol-3-yl)methanone |
InChI |
InChI=1S/C16H12INO/c1-18-10-14(13-4-2-3-5-15(13)18)16(19)11-6-8-12(17)9-7-11/h2-10H,1H3 |
InChI 键 |
SFGFGYGMZCIBAJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



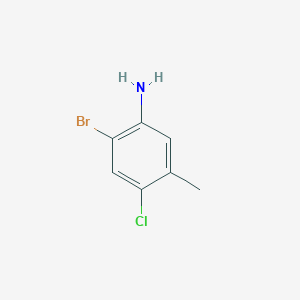
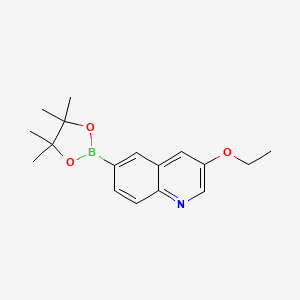
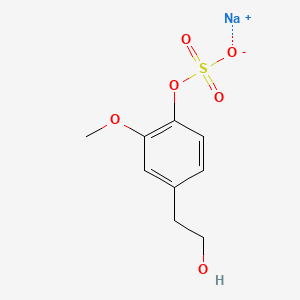
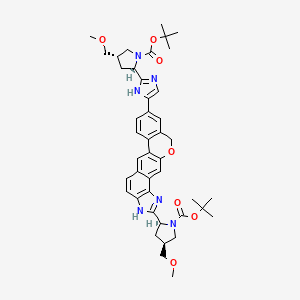

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
